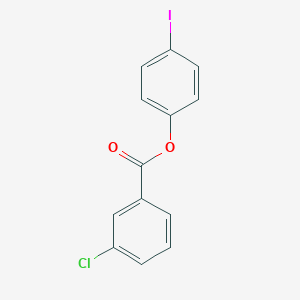

4-Iodophenyl 3-chlorobenzoate

Description

4-Iodophenyl 3-chlorobenzoate is an aromatic ester composed of a 3-chlorobenzoate moiety linked to a 4-iodophenyl group. Its structure features two distinct substituents: a chlorine atom at the meta position of the benzoate ring and an iodine atom at the para position of the phenyl ester (Fig. 1). This compound is synthesized via esterification between 3-chlorobenzoyl chloride and 4-iodophenol under acidic or coupling conditions.

The compound’s physicochemical properties are influenced by the electron-withdrawing chlorine and iodine atoms. Iodine’s large atomic radius (198 pm) and polarizability may enhance solubility in nonpolar solvents (e.g., dichloromethane or chloroform) compared to smaller halogens, as seen in related iodophenyl compounds . However, its stability under biological or environmental conditions remains understudied.

Properties

Molecular Formula |

C13H8ClIO2 |

|---|---|

Molecular Weight |

358.56g/mol |

IUPAC Name |

(4-iodophenyl) 3-chlorobenzoate |

InChI |

InChI=1S/C13H8ClIO2/c14-10-3-1-2-9(8-10)13(16)17-12-6-4-11(15)5-7-12/h1-8H |

InChI Key |

VTXYARLVLGVMNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)I |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Phenyl 3-Chlorobenzoates

The most direct analogs of 4-iodophenyl 3-chlorobenzoate are halogen-substituted variants, such as 4-bromophenyl 3-chlorobenzoate (CAS: 940077-70-3) and 4-chlorophenyl 3-chlorobenzoate . Key differences arise from halogen size, electronegativity, and steric effects:

- Synthetic Challenges : The iodine substituent introduces steric hindrance, reducing reaction efficiency. For example, tris(4-iodophenyl)amine synthesis yielded only 30% due to steric effects , suggesting similar challenges for 4-iodophenyl esters.

- Solubility : Iodine’s polarizability enhances solubility in halogenated solvents, as observed in iodophenyl isothiocyanate (melting point: 70–76°C) .

Key Research Findings

- Synthesis Efficiency : Iodinated aryl halides face yield limitations due to steric hindrance, as seen in HTM synthesis (30% yield for tris(4-iodophenyl)amine vs. 65–80% for less bulky analogs) .

- Environmental Persistence : The stability of iodinated compounds in anaerobic environments is highlighted by SIGEX screening, where 3-chlorobenzoate induced gene expression under both aerobic and anaerobic conditions .

- Catalytic Repression : Growth substrates like succinate or fumarate repress clcABD operon expression in the presence of 3-chlorobenzoate, suggesting metabolic regulation of degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.